molecular formula C17H16N6O3 B11017714 N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B11017714
M. Wt: 352.3 g/mol
InChI Key: LEYOSXGVZYFMDC-UHFFFAOYSA-N
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Description

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide is a synthetic organic compound that features a benzotriazine ring, a pyridine moiety, and a glycinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide typically involves the following steps:

    Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized by reacting o-phenylenediamine with nitrous acid to form 1,2,3-benzotriazine-4(3H)-one.

    Acetylation: The benzotriazine derivative is then acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with Pyridine Derivative: The acetylated benzotriazine is coupled with a pyridine derivative, such as 4-pyridinemethanamine, under conditions that facilitate amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Glycinamide Formation: The intermediate product is then reacted with glycine or a glycine derivative to form the final glycinamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Electrophilic or nucleophilic substitution reactions can be facilitated using reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, aiding in the exploration of new chemical reactions and pathways.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.

    Medicine: Due to its structural features, it could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide would depend on its specific target. Generally, compounds with benzotriazine and pyridine moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazine-4(3H)-one: A simpler benzotriazine derivative that serves as a precursor in the synthesis of more complex compounds.

    4-Pyridinemethanamine: A pyridine derivative that can be used in the synthesis of various bioactive molecules.

    Glycinamide: A simple amide derivative of glycine, often used in peptide synthesis.

Uniqueness

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide is unique due to its combination of a benzotriazine ring, a pyridine moiety, and a glycinamide group. This unique structure allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C17H16N6O3

Molecular Weight

352.3 g/mol

IUPAC Name

2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C17H16N6O3/c24-15(19-9-12-5-7-18-8-6-12)10-20-16(25)11-23-17(26)13-3-1-2-4-14(13)21-22-23/h1-8H,9-11H2,(H,19,24)(H,20,25)

InChI Key

LEYOSXGVZYFMDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NCC3=CC=NC=C3

Origin of Product

United States

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